ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 760940-83-8; MFCD15093816) is a thiazolo-pyrimidine derivative featuring a fused bicyclic core with methyl and diphenyl substituents. Its molecular formula is C₂₂H₂₀N₂O₂S (MW: 376.48 g/mol) . The compound is synthesized via multi-component reactions (MCRs) involving ethyl benzoate, thiazole derivatives, and aromatic aldehydes under acidic conditions, typically yielding 40–53% after recrystallization . Structural characterization relies on melting points, IR, NMR, and elemental analysis .
Properties
IUPAC Name |
ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-3-26-21(25)19-15(2)23-22-24(20(19)17-12-8-5-9-13-17)18(14-27-22)16-10-6-4-7-11-16/h4-14,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSPFYXFPLBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method is the one-pot three-component cyclocondensation reaction. This involves the reaction of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile . Another method involves microwave irradiation using acetic acid without any catalyst .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and ionic liquids, can enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in various medicinal applications:
- Anticancer Activity : Studies have demonstrated that compounds with thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, thiazole-containing derivatives have been synthesized and tested against various cancer cell lines, showing efficacy comparable to standard chemotherapeutics like 5-fluorouracil . The incorporation of this compound into these studies could enhance the understanding of structure-activity relationships (SAR) in anticancer drug development.
- Anticonvulsant Properties : Research indicates that thiazole derivatives can possess anticonvulsant activity. This compound may serve as a lead compound for developing new anticonvulsant agents through modifications that enhance its pharmacological profile .
Organic Synthesis
The compound is also utilized as a building block in organic synthesis:
- Synthesis of Novel Compounds : this compound can be employed in the synthesis of various heterocyclic compounds. Its unique structure allows for the introduction of different functional groups through established synthetic methodologies such as nucleophilic substitutions and cycloadditions.
Material Science
In material science, the compound's properties may contribute to the development of advanced materials:
- Photonic Applications : Thiazole-based compounds are investigated for their optical properties. This compound could be explored for use in photonic devices due to its potential fluorescence and stability under various conditions.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of thiazole-pyrimidine hybrids against breast cancer cell lines (MCF-7). The results indicated that specific structural modifications led to enhanced cytotoxicity compared to traditional treatments. This compound was highlighted as a promising candidate for further development due to its favorable SAR profile.
Case Study 2: Synthesis of Heterocycles
In another research effort focused on synthesizing novel heterocycles for pharmaceutical applications, this compound was used as a precursor. The study demonstrated that through various reactions (e.g., cyclocross-coupling), new compounds with enhanced biological activities were generated.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . Additionally, it can modulate oxidative stress pathways, contributing to its antioxidant activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Substituents and Their Impact on Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance intermolecular interactions (halogen bonding) and bioactivity .
- Electron-Donating Groups (e.g., OMe): Improve solubility but reduce thermal stability (lower melting points) .
- Amide/Urea Derivatives : Introduce hydrogen-bonding sites, critical for docking studies in anticancer research .
Key Observations :
Physicochemical and Spectral Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Methyl Groups : Downfield shifts in ¹H NMR (δ 3.50 ppm) confirm aliphatic CH₃ presence .
- Amide NH Signals : Broad peaks at δ 9.49 ppm indicate hydrogen bonding in ureido derivatives .
Table 4: Comparative Bioactivity Profiles
Key Observations :
- Anticancer Potential: Trichlorobenzamido derivatives show promising cytotoxicity due to steric and electronic effects .
- Antimicrobial Limitations : The target compound’s diphenyl groups may hinder membrane penetration, reducing efficacy .
Biological Activity
Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research studies.
- Molecular Formula : C22H20N2O2S
- Molecular Weight : 376.48 g/mol
- CAS Number : 760940-83-8
Antimicrobial Activity
Research indicates that compounds related to thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiazolo-pyrimidines can achieve MIC values as low as 0.22 to 0.25 µg/mL against various pathogens, indicating potent antibacterial activity .
- Biofilm Inhibition : These compounds have demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, surpassing the efficacy of standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (human liver carcinoma) and Jurkat cells (T-cell leukemia) with IC50 values indicating significant cytotoxicity .
- Mechanism of Action : It is suggested that the presence of specific functional groups in the structure enhances its interaction with cellular targets involved in cancer progression, potentially through apoptosis induction or cell cycle arrest mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[3,2-a]pyrimidine derivatives is influenced by their structural components. Key observations include:
- The presence of electron-donating groups on the phenyl rings enhances cytotoxic activity.
- Substituents at specific positions on the thiazole ring are critical for maximizing biological efficacy .
Case Studies
- Antimicrobial Evaluation :
- Anticancer Efficacy :
Summary Table of Biological Activities
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C=O Bond Length | 1.211 | |
| Dihedral Angle (Thiazole/Ph) | 84.8 | |
| π–π Distance | 3.763 |
Advanced: How do structural modifications (e.g., substituents) affect biological activity?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) enhance antifungal activity. For example, 3-nitrophenyl derivatives show Minimal Fungicidal Concentrations (MFC) of 100–125 μg/mL against C. albicans .
- Conformational Flexibility : Axial vs. equatorial substituent positioning (e.g., 3-fluorophenyl) alters steric interactions and binding affinity .
Q. Table 2: Antifungal Activity of Derivatives
| Derivative Substituent | MFC (μg/mL) vs. C. albicans | Source |
|---|---|---|
| 3-NO-CH | 100 | |
| 4-OCH-CH | 200 |
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies arise from variations in:
- Experimental Conditions : Solvent polarity (e.g., DMSO vs. ethanol) affects compound solubility and activity .
- Microbial Strains : Strain-specific resistance mechanisms (e.g., efflux pumps in A. niger) lead to variable MFC values .
- Structural Isomerism : Z/E isomerism in benzylidene derivatives impacts binding kinetics .
Recommendation : Standardize assays using CLSI guidelines and validate via dose-response curves.
Advanced: What computational methods are used to complement experimental structural data?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level, achieving <5 kcal/mol deviation from XRD data .
- Mulliken Charge Analysis : Identifies electrophilic sites (e.g., carbonyl carbons with charges of +0.32–0.45) for reaction prediction .
- Molecular Dynamics (MD) : Simulates solvent interaction effects on conformational stability (e.g., aqueous vs. hydrophobic environments) .
Advanced: How do non-covalent interactions influence the compound’s reactivity in catalytic processes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
